molecular formula C22H23BrN2O5 B460989 ethyl 2-amino-5'-bromo-1',7,7-trimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carboxylate

ethyl 2-amino-5'-bromo-1',7,7-trimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carboxylate

Cat. No.: B460989
M. Wt: 475.3g/mol
InChI Key: ZBRJHKLHPCNDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its bromine substitution and the presence of both amino and carboxylate functional groups. The spiro structure, which involves a bicyclic system where two rings are connected through a single atom, imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Spirocyclization: The spiro linkage is formed through a reaction between the chromene derivative and an indole derivative under basic conditions.

    Amination and Esterification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH2) in the presence of a base can facilitate substitution reactions.

    Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can yield a variety of substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding to proteins and enzymes. The spiro structure may also play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5’-chloro-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Ethyl 2-amino-5’-fluoro-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate: Similar structure with a fluorine atom instead of bromine.

    Ethyl 2-amino-5’-iodo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and interaction with other molecules.

Properties

Molecular Formula

C22H23BrN2O5

Molecular Weight

475.3g/mol

IUPAC Name

ethyl 2-amino-5'-bromo-1',7,7-trimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-3-carboxylate

InChI

InChI=1S/C22H23BrN2O5/c1-5-29-19(27)17-18(24)30-15-10-21(2,3)9-14(26)16(15)22(17)12-8-11(23)6-7-13(12)25(4)20(22)28/h6-8H,5,9-10,24H2,1-4H3

InChI Key

ZBRJHKLHPCNDJF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)C(=O)CC(C2)(C)C)N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)C(=O)CC(C2)(C)C)N

Origin of Product

United States

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